(S)-2-Amino-6-hydroxyhexanoic acid

Description

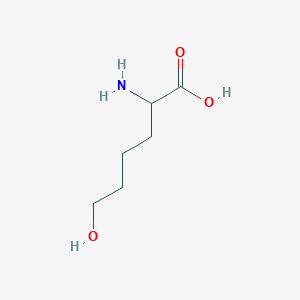

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Stereoisomeric Considerations of S 2 Amino 6 Hydroxyhexanoic Acid

(S)-2-Amino-6-hydroxyhexanoic acid is systematically named according to IUPAC conventions. The "(S)" designation specifies the stereochemistry at the alpha-carbon (C2), indicating a specific three-dimensional arrangement of the amino group, carboxyl group, hydrogen atom, and the side chain. This compound is also commonly referred to as L-6-Hydroxynorleucine. nih.govchemscene.com The term "norleucine" signifies its structural relationship to leucine, with the "nor-" prefix indicating an unbranched six-carbon chain.

The structure of this compound features two primary functional groups: an amino group at the second carbon and a hydroxyl group at the sixth carbon of a hexanoic acid backbone. This bifunctionality makes it a versatile building block in chemical synthesis.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Common Name | L-6-Hydroxynorleucine nih.govchemscene.com |

| CAS Number | 6033-32-5 chemscene.combldpharm.com |

| Molecular Formula | C₆H₁₃NO₃ chemscene.com |

Stereoisomerism is a critical aspect of this compound's identity and function. The chiral center at the alpha-carbon gives rise to two enantiomers: the (S)- form and the (R)- form. The (S)-enantiomer is the focus of much of the academic and industrial research due to its specific biological activities and its role as a chiral intermediate in the synthesis of complex molecules. nih.govcapes.gov.br The corresponding (R)-enantiomer, (R)-2-amino-6-hydroxyhexanoic acid, also exists and is an important consideration in synthetic strategies aiming for enantiomerically pure products. uni.lu

Contextualization Within Non Proteinogenic Amino Acid Research

(S)-2-Amino-6-hydroxyhexanoic acid is classified as a non-proteinogenic amino acid. researchgate.netwikipedia.org Unlike the 22 proteinogenic amino acids that are directly encoded by the universal genetic code and incorporated into proteins during ribosomal translation, non-proteinogenic amino acids are not. wikipedia.orgwikipedia.org However, these compounds play a vast and crucial role in biochemistry. wikipedia.org

Non-proteinogenic amino acids are significant as:

Biosynthetic Intermediates: They often serve as precursors or intermediates in the metabolic pathways of other essential molecules. wikipedia.org

Components of Natural Products: Many, including this compound, are found as constituents of naturally occurring peptides and other secondary metabolites, some with potent biological activities. researchgate.net For instance, it is a component of certain cyanobacterial peptides. acs.org

Pharmacological Agents and Building Blocks: Their unique structures are exploited in the design and synthesis of novel therapeutic agents. This compound is a key chiral intermediate in the synthesis of vasopeptidase inhibitors, which are investigated for treating hypertension. nih.govcapes.gov.brscbt.com

The study of non-proteinogenic amino acids like this compound expands our understanding of natural product biosynthesis and provides valuable tools for medicinal chemistry and drug discovery. chemimpex.com Their incorporation into peptides can confer unique structural and functional properties, such as increased stability and altered biological activity. chemimpex.com

Historical Perspectives on the Investigation of S 2 Amino 6 Hydroxyhexanoic Acid

Enantioselective Synthesis of this compound

The controlled, stereospecific synthesis of this compound is crucial for its application as a chiral intermediate, particularly in the development of pharmaceuticals like vasopeptidase inhibitors. One effective strategy involves the chemical modification of L-lysine. A reported method describes the conversion of L-lysine into 6-hydroxynorleucine through a process that replaces the side chain's nitrogen atom with an oxygen atom. This transformation is achieved by the rearrangement of an N-nitrosodichloroacetamide group into the corresponding ester, accomplished in a single purification sequence.

Another significant approach starts from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. researchgate.netlookchem.com This protected lysine (B10760008) derivative serves as a precursor for various analogues, and through a series of reactions, it can be converted to the desired this compound. Biotechnological methods have also been explored, utilizing microbial systems to produce 6-aminohexanoic acid from starting materials like cyclohexane (B81311), which can then be further modified. nih.gov For instance, engineered strains of Pseudomonas taiwanensis and Escherichia coli have been used in mixed-species cultures to create a biosynthetic cascade for this purpose. nih.gov

| Starting Material | Key Reagents/Method | Product |

| L-Lysine | N-nitrosodichloroacetamide rearrangement | This compound |

| (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid | Multi-step synthesis | (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and derivatives |

| Cyclohexane | Mixed-species biotransformation (P. taiwanensis, E. coli) | 6-Aminohexanoic acid |

Derivatization Methodologies for this compound

The presence of two distinct functional groups, the α-amino group and the ω-hydroxyl group, makes this compound a versatile scaffold for chemical derivatization.

Formation of Analogues and Modified Structures

Various analogues of this compound have been synthesized to explore new chemical and biological properties. A notable example is the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid, from a protected lysine derivative. researchgate.netlookchem.com This synthesis highlights a pathway to introduce an aminooxy functionality, which is valuable for chemoselective ligation reactions. researchgate.net

Another novel derivative, 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid (AHOAHA), was synthesized through a one-pot amidation reaction between lysine and γ-valerolactone (GVL). nih.gov This reaction, conducted under mild conditions, yields a stable compound that can release the pharmaceutically promising but unstable 4-hydroxyvaleric acid (4HV) under specific conditions. nih.gov Furthermore, the triflate of 6-amino-2-hydroxy hexanoic acid has been utilized as a versatile synthon to develop a range of lysine analogues. researchgate.net

| Starting Compound | Reagent(s) | Analogue Formed |

| (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid | Multi-step synthesis | (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) |

| Lysine | γ-Valerolactone (GVL) | 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid (AHOAHA) |

| 6-amino-2-hydroxy hexanoic acid | Triflic anhydride | Triflate of 6-amino-2-hydroxy hexanoic acid |

Applications in β-Peptide Synthesis as a Building Block

While this compound is an α-amino acid, its derivatives can be incorporated into peptide structures. Research into the synthesis of enantiopure ferrocenyl-β and bis-β-amino acids has been conducted, demonstrating the broader interest in modified amino acid structures for creating novel peptide folds. researchgate.net However, direct application of this compound as a primary building block for the main chain of β-peptides is not extensively documented in the reviewed literature. Its primary role remains as a modified α-amino acid within a peptide sequence or as a linker.

Synthesis of Lysine Analogues from this compound

This compound and its precursors are pivotal in the synthesis of diverse lysine analogues. A straightforward method has been developed for creating various 6-amino-2-substituted hexanoic acids, starting from lysine by way of the triflate of 6-amino-2-hydroxy hexanoic acid. researchgate.net These resulting lysine analogues have been successfully incorporated into pseudopeptide sequences, demonstrating their utility in constructing peptidomimetics. researchgate.net The synthesis of AHOAHA from lysine and γ-valerolactone also represents the creation of a lysine analogue with specific therapeutic potential. nih.gov These synthetic routes provide access to modified lysine residues that can introduce new functionalities or structural constraints into peptides.

Strategies for Orthogonal Protection in Peptide Synthesis Utilizing this compound Derivatives

The successful incorporation of this compound derivatives into peptides relies heavily on orthogonal protection strategies. nih.gov This concept ensures that specific protecting groups can be removed selectively without affecting others, which is essential for controlled, stepwise peptide synthesis. nih.gov

A prime example is the synthesis of (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid. researchgate.netresearchgate.net In this molecule, the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain aminooxy group is protected by the acid-labile Boc (tert-butoxycarbonyl) group. This orthogonal arrangement allows for the selective deprotection of the Fmoc group during standard solid-phase peptide synthesis (SPPS) to elongate the peptide chain, while the Boc group remains intact to protect the side chain. The Boc group can be removed later during the final cleavage from the resin with strong acid. ub.edu

This dual protection scheme is fundamental for incorporating such modified amino acids into complex peptide structures, enabling the synthesis of well-defined bioconjugates, biosensors, and peptidomimetics. researchgate.netnih.gov Other protecting group strategies, such as the use of Cbz (benzyloxycarbonyl) or the p-Nitrobenzyloxycarbonyl (pNZ) group, can also be employed depending on the desired deprotection conditions and compatibility with other functional groups in the peptide sequence. ub.edu

| Protecting Group | Chemical Name | Cleavage Condition | Typical Use on Derivative |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | α-Amino group |

| Boc | tert-butoxycarbonyl | Acid (e.g., TFA) | Side-chain hydroxyl/aminooxy |

| Cbz | Benzyloxycarbonyl | Hydrogenolysis | α-Amino or side-chain group |

| pNZ | p-Nitrobenzyloxycarbonyl | Reduction (e.g., SnCl₂) | α-Amino group |

Bioprecursors and Enzymatic Conversions Leading to this compound

The biosynthesis of this compound can be achieved through engineered metabolic pathways, often using common amino acids as starting materials. One such pathway utilizes L-lysine as a bioprecursor. This conversion is part of a larger strategy to produce valuable C6-difunctional alkanes, such as 6-aminocaproic acid, from renewable feedstocks. wikipedia.org

The conversion from lysine proceeds in two key enzymatic steps:

First, lysine is converted to 6-amino-2-oxohexanoic acid. This reaction can be catalyzed by either an aminotransferase (EC 2.6.1.x) or a dehydrogenase (EC 1.4.1.x or EC 1.4.3.x). wikipedia.org

The resulting α-keto acid, 6-amino-2-oxohexanoic acid, is then reduced to this compound. wikipedia.org

An alternative enzymatic synthesis has been demonstrated to produce L-6-Hydroxynorleucine with high yield and optical purity. This method involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase from bovine liver. nih.gov This process highlights the feasibility of producing the specific (S)-enantiomer through highly selective enzymatic reactions.

While not a direct biosynthesis of this compound, related C6 building blocks like 6-hydroxyhexanoic acid (6HA) have been synthesized from non-biological precursors like cyclohexane using recombinant microorganisms such as Pseudomonas taiwanensis. uni.lu These whole-cell biocatalysts employ a multi-step enzymatic cascade involving enzymes like cytochrome P450 monooxygenase, cyclohexanol (B46403) dehydrogenase, and cyclohexanone (B45756) monooxygenase to achieve the conversion under mild conditions. nih.govuni.lu

Table 1: Enzymatic Conversions in the Biosynthesis of this compound

| Step | Substrate | Enzyme Class | Product | Reference |

| 1 | L-Lysine | Aminotransferase (EC 2.6.1.x) or Dehydrogenase (EC 1.4.1.x / 1.4.3.x) | 6-Amino-2-oxohexanoic acid | wikipedia.org |

| 2 | 6-Amino-2-oxohexanoic acid | Dehydrogenase / Reductase | This compound | wikipedia.org |

| Alt. | 2-Keto-6-hydroxyhexanoic acid | Glutamate Dehydrogenase (EC 1.4.1.2) | This compound | nih.gov |

Involvement of this compound in the Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and kidneys of mammals and other ureotelic organisms. Its main function is to convert toxic ammonia, a waste product of amino acid catabolism, into the less toxic compound urea for excretion. wikipedia.orgcaldic.com The cycle involves a series of enzymatic reactions with key intermediates such as ornithine, citrulline, and arginine. wikipedia.orgresearchgate.net

Current scientific literature does not indicate a direct role or involvement of this compound as an intermediate or regulator within the canonical urea cycle. The substrates and enzymes of the urea cycle are highly specific. wikipedia.orgmayocliniclabs.com However, the metabolism of other non-proteinogenic amino acids can sometimes parallel steps of the urea cycle. For instance, the naturally occurring amino acid L-canavanine is hydrolyzed by arginase—a key urea cycle enzyme—to produce urea and L-canaline, analogous to how arginine is cleaved to form urea and ornithine. This demonstrates that enzymes of the cycle can sometimes act on structural analogues of their primary substrates.

Metabolic Fate and Turnover of this compound in Biological Systems

The metabolic fate of this compound is of interest in both natural and engineered biological systems. In engineered metabolic pathways designed for the production of 6-aminocaproic acid, this compound serves as a key intermediate that undergoes further enzymatic conversion. wikipedia.org

Two primary subsequent pathways have been proposed:

Dehydration: The compound can be converted to (E)-6-aminohex-2-enoic acid through a dehydration reaction. wikipedia.org

Acylation and subsequent reactions: Alternatively, it can be first converted to its CoA-ester, 6-amino-2-hydroxyhexanoyl-CoA, which is then further metabolized. wikipedia.org

Table 2: Proposed Metabolic Conversions of this compound

| Pathway | Intermediate Product 1 | Enzyme Class (Proposed) | Intermediate Product 2 | Reference |

| Dehydration | (E)-6-Aminohex-2-enoic acid | Dehydratase | - | wikipedia.org |

| Acylation | 6-Amino-2-hydroxyhexanoyl-CoA | CoA Ligase / Synthetase | 6-Aminohex-2-enoyl-CoA | wikipedia.org |

In natural systems, the metabolism of structurally similar compounds can offer clues. For example, 6-hydroxyhexanoate (B1236181) can be metabolized by certain bacteria like Pseudomonas species. These organisms utilize an omega-oxidation pathway to convert 6-hydroxyhexanoate into adipic acid, which can then be used for growth. bldpharm.comyoutube.com While this pathway has not been directly demonstrated for this compound, it suggests a potential route for the degradation of its six-carbon backbone in certain biological contexts.

Metabolomic Profiling and Identification of this compound in Biological Samples

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The identification of specific amino acids like this compound in complex biological samples such as plasma or serum relies on advanced analytical techniques, primarily mass spectrometry coupled with liquid chromatography (LC-MS).

Targeted metabolomic profiling allows for the sensitive and selective quantification of specific known metabolites. The standard approach for analyzing amino acids and related polar metabolites involves the following steps:

Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation using an organic solvent like acetonitrile (B52724) or methanol.

Chromatographic Separation: The extract is then injected into an LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating polar compounds like amino acids.

Mass Spectrometry Detection: The separated compounds are ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer (MS/MS). The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target metabolite.

The confident identification of this compound requires comparison of its retention time and mass spectral data against an authentic chemical standard. In the absence of a standard, identification remains tentative and relies on matching the accurate mass to databases (e.g., PubChem, Human Metabolome Database) and comparing experimental data to predicted values, such as the predicted collision cross-section (CCS) in ion mobility-mass spectrometry. uni.lu

Table 3: Typical Parameters for Metabolomic Identification of Amino Acid Analogues

| Parameter | Description | Typical Method/Value | Reference |

| Analytical Platform | The core technology used for analysis. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Sample Type | The biological matrix being analyzed. | Plasma, Serum | |

| Separation Mode | The type of liquid chromatography used. | Hydrophilic Interaction Liquid Chromatography (HILIC) | |

| Detection Mode | The mass spectrometry scan type for quantification. | Multiple Reaction Monitoring (MRM) | |

| Identification | Basis for confirming the compound's identity. | Comparison to an authentic chemical standard; Database matching (accurate mass, fragmentation pattern, CCS) | uni.lu |

Biological Roles and Biochemical Significance of S 2 Amino 6 Hydroxyhexanoic Acid

Role as a Research Tool in Biochemistry and Molecular Biology

(S)-2-Amino-6-hydroxyhexanoic acid and its derivatives serve as valuable tools in biochemical and molecular biology research. Its unique structure allows for its use in several specialized applications:

Peptide Synthesis: The derivative Nα-Fmoc-6-hydroxynorleucine is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the selective protection of the amino group, enabling the creation of complex and functional peptide structures. chemimpex.com The hydroxyl group enhances its reactivity, aiding its incorporation into peptide chains. chemimpex.com

Bioconjugation: This compound is utilized in bioconjugation, the process of linking biomolecules to other molecules. chemimpex.com This is particularly useful in developing targeted drug delivery systems. chemimpex.com

Protein Engineering: Researchers employ this compound in studies aimed at modifying proteins to enhance their stability and activity, which is critical for the development of improved biopharmaceuticals. chemimpex.com

Analytical Chemistry: It is used in analytical methods to investigate protein interactions and dynamics, providing insights into fundamental biological processes. chemimpex.com

Reference Material: This compound can also be used as a reference material for DNA sequencing techniques. biosynth.com

Investigation of Potential Biological Activities

Ongoing research is exploring the pharmacological effects and potential therapeutic applications of this compound. ontosight.ai

Antioxidant Properties and Oxidative Stress Mitigation

This compound has demonstrated antioxidant properties. ontosight.aiontosight.ai Antioxidants are crucial for protecting cells from oxidative damage caused by reactive oxygen species, which is implicated in aging and various diseases. ontosight.ai An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, exhibited good in vitro antioxidant activity. researchgate.netnih.gov Its cyclized form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, showed an even better antioxidant profile. researchgate.netnih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Non-proteinogenic amino acids like this compound are being investigated for their potential antimicrobial properties. ontosight.ai Some amino acid analogs are known to be effective antibacterial, antifungal, or antiprotozoal agents because they can act as structural mimics of intermediates in various microbial biosynthetic pathways. nih.gov For instance, 6-aminohexanoic acid has been used to modify the peptide melittin, enhancing its selective antimicrobial and antibiofilm activities, particularly against resistant bacteria like MRSA and MDRPA. mdpi.com

Immunomodulatory Effects

The structural characteristics of this compound and related compounds suggest potential interactions with biological systems that could modulate immune responses. While direct immunomodulatory effects of this compound are a subject of ongoing investigation, the broader class of modified amino acids has been shown to influence immune-related pathways. For example, derivatives of amino acids are being explored for their ability to affect the production of pro-inflammatory cytokines. nih.gov

Function as a Precursor for Other Biomolecules

This compound can serve as a precursor for the synthesis of other biomolecules. ontosight.ai Its chemical structure, featuring both an amino and a hydroxyl group, makes it a versatile starting material for creating more complex molecules. ontosight.aichemimpex.com For example, it is used as an intermediate in the synthesis of antiviral and antihypertensive drugs. chemicalbook.com The related compound, 6-aminohexanoic acid, is a key component in the production of nylon and is also used as a flexible linker in the synthesis of various biologically active structures and modified peptides. researchgate.netmdpi.com

Interactions with Proteins and Biomolecular Assemblies

Detailed research findings on the direct interactions of this compound with proteins and biomolecular assemblies are not extensively available in the public domain. Its primary documented role is that of a specialized building block in the chemical synthesis of more complex molecules that are designed to interact with specific protein targets.

The significance of this compound in this context lies in its structural contribution to the final active pharmaceutical ingredient. For instance, it serves as a key chiral intermediate for the synthesis of vasopeptidase inhibitors. These inhibitors are designed to fit into the active site of vasopeptidase enzymes, which include angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). The interaction of these final inhibitor drugs with the enzymes is highly specific, but the direct binding characteristics of the this compound intermediate itself with these or other proteins are not well-characterized in published research.

Applications of S 2 Amino 6 Hydroxyhexanoic Acid in Pharmaceutical and Biomedical Research

Utility as a Chiral Building Block in Drug Discovery and Development

The chirality of (S)-2-Amino-6-hydroxyhexanoic acid makes it a crucial chiral building block in the synthesis of complex, enantiomerically pure molecules. mdpi.com In drug discovery, establishing the correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. The use of chiral building blocks like this compound from the outset of a synthetic route can simplify the process of obtaining the desired stereoisomer, avoiding costly and often inefficient resolution steps later on. mdpi.com

The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This versatility has led to its use in the synthesis of various biologically active compounds. For instance, 6-hydroxynorleucine, a related compound, is a versatile intermediate used in the synthesis of numerous biologically active molecules. researchgate.net The development of efficient synthetic strategies for such building blocks is considered to have a substantial impact on a wide field of biochemical research. researchgate.net

Development of Novel Pharmaceutical Compounds Based on this compound

Research has focused on using this compound and its isomers as a scaffold for developing new pharmaceutical compounds. Hydroxylated L-lysine and L-ornithine are of high interest due to their two chiral centers and functional groups that can be easily derivatized. epo.org These features allow them to serve as building blocks for the synthesis of potential drugs such as antibiotics and anticancer agents. epo.org

For example, (3R)-hydroxy-L-lysine is a key intermediate in the synthesis of (-)-balanol, a potent inhibitor of human protein kinase C. epo.org Furthermore, diastereoisomers of hydroxy-ornithine are considered useful building blocks for preparing analogs of the anticancer drug avicin and the antibiotic streptothricin. epo.org

A study on an unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, demonstrated its potential as a lead compound. nih.gov This compound exhibited dose-dependent lipid-lowering activity in vivo and good in vitro antioxidant activity. nih.gov Interestingly, its cyclized derivative, 3-amino-6-methyltetrahydro-2H-pyran-2-one, showed even better lipid-lowering and antioxidant profiles. nih.gov

Intermediate in the Synthesis of Specific Therapeutic Agents (e.g., antiviral, antihypertensive drugs)

The utility of this compound and its related structures extends to their role as intermediates in the synthesis of specific classes of therapeutic agents. While direct evidence for its use in synthesizing commercially available antiviral or antihypertensive drugs is not extensively detailed in the provided search results, the foundational role of amino acids and their derivatives in this area is well-established. nih.govresearchgate.net

Amino acids, both proteinogenic and non-proteinogenic, are convenient building blocks for the discovery of new antiviral agents. nih.gov A significant number of antiviral drugs used in clinical practice are amino acids, short peptides, or peptidomimetics, including several HIV and HCV protease inhibitors. nih.govresearchgate.net The synthesis of these drugs often involves non-proteinogenic amino acid components, which can be challenging to produce in an enantiomerically pure form. nih.gov This highlights the importance of readily available chiral intermediates like this compound.

Investigation of Therapeutic Strategies Informed by Metabolic Pathways Involving this compound

Understanding the metabolic pathways involving this compound and related compounds can inform new therapeutic strategies. The metabolism of amino acids is a complex and highly regulated process crucial for cellular homeostasis. numberanalytics.com Dysregulation in these pathways is linked to various diseases, making them a target for therapeutic intervention. numberanalytics.com

For instance, research on 6-hydroxyhexanoic acid (6-HHA), a medium-chain fatty acid, has shown its potential to protect against obesity and insulin (B600854) resistance. nih.govbiorxiv.org In a murine model of obesity, 6-HHA treatment improved diet-mediated adiposity, insulin resistance, and inflammation. nih.govbiorxiv.org Mechanistically, 6-HHA was found to suppress pro-inflammatory cytokine production and lipolysis in adipocytes. nih.govbiorxiv.org Although this research focuses on a related but structurally different molecule, it illustrates how studying the biological activities of such compounds can lead to new therapeutic approaches for metabolic disorders.

The metabolism of 6-hydroxyhexanoate (B1236181) in bacteria has also been studied, revealing its oxidation to adipic acid. nih.govhmdb.ca While this bacterial metabolic pathway may not be directly applicable to human therapeutics, it contributes to the broader understanding of how these types of molecules are processed in biological systems.

Research into this compound Derivatives for Targeted Biological Effects

Researchers are actively exploring derivatives of this compound to achieve more targeted biological effects. By modifying the parent molecule, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.

One area of investigation involves creating derivatives with altered binding affinities for specific biological targets. For example, derivatives of 6-aminohexanoic acid have been synthesized and evaluated for their antiplatelet and cytotoxic activities. mdpi.com Some of these synthetic derivatives showed stronger inhibition of platelet aggregation compared to the parent compound. mdpi.com

Another approach is the synthesis of derivatives designed as specific enzyme inhibitors. For example, 2-substituted-2-amino-6-boronohexanoic acids have been developed as arginase inhibitors. researchgate.net Substitution at the alpha-center of 2-amino-6-boronohexanoic acid (ABH) was found to be acceptable in the active sites of both human arginase I and arginase II, with certain substituents improving inhibitory potency. researchgate.net

Furthermore, the synthesis of novel derivatives continues to expand the chemical space for drug discovery. A recent study reported the synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid (AHOAHA), a derivative of 4-hydroxyvaleric acid with enhanced thermal stability. nih.gov This compound was designed to release the active 4-hydroxyvaleric acid under specific conditions, offering a new strategy for its therapeutic application. nih.gov

Analytical Methodologies for the Detection and Quantification of S 2 Amino 6 Hydroxyhexanoic Acid

Chromatographic Techniques (e.g., GC-MS, HPLC, UPLC, LC-MS) for Analysisnp-mrd.orghmdb.cabldpharm.combldpharm.comchemicalbook.comchemscene.combocsci.com

Chromatographic techniques are central to the separation and analysis of (S)-2-Amino-6-hydroxyhexanoic acid from various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile derivatives of the amino acid are typically required. A predicted GC-MS spectrum for the 2 TMS derivative of 2-amino-6-hydroxyhexanoic acid shows it can be analyzed using this technique. hmdb.ca The derivatization process, for instance, using N(O,S)-ethoxycarbonyl trifluoroethyl esters, makes the compound sufficiently volatile for gas chromatography. nih.gov This method offers high resolution and sensitivity, with mass spectrometry providing definitive identification based on the mass-to-charge ratio of the fragmented ions. hmdb.canih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids. nih.govresearchgate.net For compounds like this compound, which possess chromophores, UV detection is a common approach. sielc.com Reversed-phase columns, such as C18, are frequently employed. The separation of 6-aminocaproic acid, a related compound, has been demonstrated using a Primesep A mixed-mode stationary phase column with a mobile phase of water, acetonitrile (B52724), and perchloric acid, with UV detection at 200 nm. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity. researchgate.netwaters.com UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), are powerful for the rapid and sensitive quantification of amino acids in complex biological samples like mammalian urine. waters.com These methods can significantly reduce analysis time, allowing for high-throughput screening. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.govthermofisher.comyoutube.com This technique is particularly valuable as it can often eliminate the need for derivatization, which is a common requirement for GC-MS and some HPLC-UV methods. nih.govthermofisher.com Direct "dilute and shoot" LC-MS/MS methods have been developed for the analysis of amino acids in biological fluids, offering a fast and direct approach. thermofisher.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for amino acid analysis.

Table 1: Comparison of Chromatographic Techniques for Amino Acid Analysis

| Technique | Principle | Derivatization | Detection | Key Advantages |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds | Often required (e.g., silylation, esterification) | Mass Spectrometry | High resolution, sensitive, definitive identification |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | Can be used with or without derivatization | UV-Vis, Fluorescence | Versatile, widely applicable |

| UPLC | HPLC with smaller particle size columns | Similar to HPLC | UV-Vis, Fluorescence, Mass Spectrometry | Higher resolution, faster analysis, increased sensitivity |

| LC-MS | Combination of liquid chromatography and mass spectrometry | Often not required | Mass Spectrometry | High sensitivity and selectivity, direct analysis |

Spectroscopic Approaches in the Characterization of this compound (e.g., NMR)np-mrd.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Predicted ¹H NMR spectra for similar compounds like 6-amino-2-({4-carboxy-4-[(2-{[2-({2,5-dihydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-4-yl}oxy)-1-hydroxypropylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxybutylidene}amino)-6-(c-hydroxycarbonimidoyl)hexanoic acid and 6-Hydroxyhexanoic acid are available in databases and can serve as a reference. np-mrd.org

2D NMR Techniques: Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate protons with their directly attached carbons, providing unambiguous assignments of the NMR signals. An experimental [¹H, ¹³C]-HSQC NMR spectrum is available for the related compound 6-amino-2-[(1-hydroxyethylidene)amino]hexanoic acid. np-mrd.org

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificityresearchgate.net

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance volatility for GC analysis or introduce a fluorescent or UV-absorbing tag for HPLC analysis, thereby increasing detection sensitivity and specificity.

Common derivatization reagents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, suitable for HPLC with fluorescence detection. nih.gov

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Reacts with amino groups to form highly fluorescent derivatives. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with amino acids to form stable, fluorescent derivatives that can be analyzed by HPLC. researchgate.net This method is noted for its reproducibility and the stability of the derivatives. researchgate.net

Ethylchloroformate and Trifluoroethanol: Used to form N(O,S)-ethoxycarbonyl trifluoroethyl esters, which are volatile and suitable for GC-MS analysis. nih.gov This method has been successfully applied to the determination of 6-hydroxy-2-aminocaproic acid, a closely related compound. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Analyte Functional Group | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary and secondary amines | Fluorescence | Forms highly fluorescent derivatives |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence | Stable derivatives, good reproducibility |

| Ethylchloroformate/Trifluoroethanol | Amino, carboxyl, hydroxyl groups | GC-MS | Creates volatile derivatives |

Method Validation and Interlaboratory Studies for this compound Analysis

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of this compound, a validated method provides confidence in the accuracy and reliability of the results. Interlaboratory studies, where different laboratories analyze the same sample, are essential for assessing the reproducibility and robustness of a method.

Key parameters evaluated during method validation include: nih.govwaters.comspringernature.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For amino acid analysis, correlation coefficients (R²) are typically expected to be greater than 0.985. nih.gov

Accuracy: The closeness of the test results to the true value. Recovery rates for amino acid analysis often range from 87% to 104%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD). For amino acid analysis, repeatability RSDs can range from 0.4% to 4.6%. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Regulatory bodies and standards organizations, such as the AOAC International and the International Organization for Standardization (ISO/IEC 17025), provide guidelines for the validation of analytical methods. researchgate.netacs.org While specific interlaboratory studies for this compound were not found, the principles and practices for amino acid analysis in general are well-established. researchgate.netacs.org

Computational and Theoretical Studies on S 2 Amino 6 Hydroxyhexanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic nature of (S)-2-Amino-6-hydroxyhexanoic acid. These computational techniques allow researchers to visualize the molecule in three dimensions and simulate its movement over time, providing a deeper understanding of its physical and chemical characteristics.

Conformational Analysis: this compound possesses a flexible aliphatic chain, leading to a multitude of possible three-dimensional arrangements or conformations. Computational methods, such as systematic or stochastic conformational searches, can identify low-energy conformers. The stability of these conformers is influenced by intramolecular hydrogen bonding between the amino, carboxyl, and hydroxyl groups.

Solvent Effects: The behavior of this compound in a biological environment is critically dependent on its interactions with water molecules. MD simulations can explicitly model the solvent environment, revealing how water molecules form hydrogen bonds with the polar groups of the amino acid. This provides insights into its solubility and the stability of different conformations in aqueous solution.

Dynamic Properties: MD simulations track the atomic motions of this compound over time, offering a view of its flexibility and internal dynamics. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the flexibility of the molecule can influence its binding affinity.

| Parameter | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | chemscene.com |

| Rotatable Bonds | 5 | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of this compound. These calculations can predict various chemical properties and offer insights into reaction mechanisms.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For amino acids, these calculations can help predict their behavior in redox reactions. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface of this compound reveals the distribution of charge. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: Quantum chemical calculations can be used to determine a range of reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. mdpi.com

| Parameter | Predicted Value |

| XLogP3 | -3.0 |

| Complexity | 118 |

In Silico Prediction of Biological Interactions and Pathways

Computational methods are increasingly used to predict how a molecule like this compound might interact with biological systems. These predictions can help to identify potential biological targets and metabolic pathways.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be performed to investigate its potential to bind to the active sites of enzymes. For instance, studies on the related compound 2(S)-amino-6-boronohexanoic acid have utilized molecular docking to understand its interaction with arginase. researchgate.net This approach could be hypothetically applied to this compound to explore its potential as an enzyme inhibitor or substrate.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structure of this compound, a pharmacophore model could be developed and used to screen large databases of compounds for molecules with similar properties and potentially similar biological activities.

Metabolic Pathway Prediction: Computational tools can predict the metabolic fate of a compound by identifying potential enzymatic transformations. For this compound, these tools could suggest likely metabolic products, providing hypotheses for experimental verification.

Computational Prediction of Spectroscopic Data (e.g., GC-MS spectra)

Computational methods can predict various types of spectroscopic data, which can be a valuable tool for identifying and characterizing molecules.

Mass Spectrometry (MS): The prediction of mass spectra is a growing area of computational chemistry. For gas chromatography-mass spectrometry (GC-MS), computational tools can predict the fragmentation patterns of a molecule upon ionization. The Human Metabolome Database provides a predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of 2-amino-6-hydroxyhexanoic acid. hmdb.ca This predicted spectrum shows characteristic fragments that can aid in the identification of the compound in complex biological samples. However, it is important to note that these are predictions and require experimental validation. hmdb.canih.gov

Predicted GC-MS Data for 2-amino-6-hydroxyhexanoic acid (2 TMS derivative) hmdb.ca

| m/z | Relative Intensity |

| 73.0 | 100.0 |

| 102.0 | 85.0 |

| 147.0 | 70.0 |

| 204.0 | 50.0 |

| 291.0 | 10.0 |

Emerging Research Areas and Future Directions

Investigation of (S)-2-Amino-6-hydroxyhexanoic Acid in Macromolecular Structures (e.g., Poly(carbonate ester)s)

The unique bifunctional nature of this compound, possessing both a primary amine and a primary hydroxyl group, makes it a promising monomer for the synthesis of novel polymers. Research into α-amino acid-based polymers is an expanding field, focusing on creating materials that are biodegradable, biocompatible, and possess enhanced thermomechanical properties. nih.gov

Polymers derived from amino acids like L-tyrosine have been successfully synthesized into polycarbonates and polyarylates. nih.gov The incorporation of α-amino acids into poly(ester amide)s (PEAs) has been shown to unite the flexibility of polyesters with the structural strength of polyamides, conferred by strong hydrogen-bonding networks. nih.gov These PEAs exhibit good cytocompatibility and biodegradability. nih.gov Given these precedents, this compound is a candidate for creating new PEAs or other copolymers. Its two reactive sites—the amino group and the hydroxyl group—allow for its potential incorporation into polymer backbones, such as poly(amino ester)s, which are noted for their biodegradability and tunable functionalities. kaust.edu.sa While a related compound, 6-aminohexanoic acid, is a well-established monomer for the production of nylon-6, this compound offers the potential for creating polymers with different properties due to its additional hydroxyl group and specific stereochemistry. researchgate.netmdpi.com

Future research will likely focus on the polymerization of this compound and its derivatives to create novel biodegradable polymers. These materials could find applications in the biomedical field, such as in tissue engineering scaffolds and drug delivery systems, leveraging the advantages conferred by the amino acid structure. nih.gov

Translational Research on the Biological Relevance of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in human health. For this compound, this is a rapidly evolving area. Non-proteinogenic amino acids (NPAAs) are increasingly recognized for their roles as biomarkers and as components of peptide-based therapeutics. acs.orgnih.gov

A key area of investigation is the potential of NPAAs as biomarkers for various diseases. acs.org For instance, the NPAAs ornithine and citrulline are used as biomarkers for conditions like intestinal failure and certain metabolic disorders. acs.org Researchers have developed novel methods for the translational detection of NPAAs by enzymatically converting them into proteinogenic amino acids, which can then be quantified using cell-free protein synthesis systems. acs.orgnih.gov This approach could be adapted to develop assays for this compound, facilitating studies into its biological roles and potential as a disease marker.

Furthermore, research on structurally similar compounds provides clues to the potential biological relevance of this compound. A recent study demonstrated that the related medium-chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against high-fat diet-induced obesity and insulin (B600854) resistance in animal models. nih.gov This suggests that this compound could have unexplored roles in metabolic regulation, warranting further investigation. The general significance of NPAAs in medical applications, including the discovery of new antibiotics, further supports the rationale for pursuing translational studies on this compound. nih.gov

Advanced Synthetic Methodologies for Enantiopure this compound

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals, where stereochemistry dictates biological activity. Several advanced synthetic methodologies have been developed to achieve high optical purity and yield.

One of the most effective methods is enzymatic synthesis. Researchers have successfully prepared L-6-Hydroxynorleucine with over 99% optical purity and an 89% yield through the reductive amination of its precursor, 2-keto-6-hydroxyhexanoic acid, using glutamate (B1630785) dehydrogenase. nih.govcapes.gov.br An alternative two-step enzymatic process involves using a D-amino acid oxidase on the racemic mixture, followed by the same reductive amination step, to convert the entire mixture to the desired L-enantiomer with yields between 91% and 97%. nih.govresearchgate.net

Other strategies start from readily available chiral precursors like L-lysine. researchgate.net A simple synthesis of various 6-amino-2-substituted hexanoic acids has been developed from lysine (B10760008) via a triflate intermediate of 6-amino-2-hydroxy hexanoic acid. researchgate.net The development of new catalytic technologies, such as metallaphotoredox catalysis, also offers promising routes for the synthesis of a wide array of enantiopure unnatural amino acids from common starting materials like serine. nih.gov These advanced methods are crucial for overcoming the high cost and low yield associated with some traditional synthetic routes, thereby enabling broader research and development. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor(s) | Key Features | Reported Yield | Optical Purity | Reference(s) |

|---|---|---|---|---|---|

| Enzymatic Reductive Amination | 2-Keto-6-hydroxyhexanoic acid | Uses glutamate dehydrogenase; Single step conversion. | 89% | >99% | nih.gov, capes.gov.br |

| Enzymatic Resolution & Reductive Amination | Racemic 6-hydroxynorleucine | Uses D-amino acid oxidase followed by reductive amination. | 91-97% | >99% | nih.gov, researchgate.net |

| Chemical Synthesis from Lysine | L-Lysine | Replaces the side chain's nitrogen atom with an oxygen atom. | - | High | researchgate.net |

| Triflate Intermediate Method | Lysine | Synthesis via a triflate of 6-amino-2-hydroxy hexanoic acid. | - | High | researchgate.net |

Exploration of Novel Therapeutic Applications and Mechanisms of Action

A significant driver for the research into this compound is its role as a key building block for potent therapeutic agents. It has been identified as a crucial chiral intermediate for the synthesis of vasopeptidase inhibitors, a class of drugs developed for treating hypertension and congestive heart failure. nih.govresearchgate.net Specifically, it is used in the synthesis of compounds like Omapatrilat. nih.gov Vasopeptidase inhibitors work by simultaneously inhibiting two enzymes: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). researchgate.net

The exploration of other therapeutic applications is guided by research on analogous compounds. The structurally similar molecule 6-aminohexanoic acid is a well-known antifibrinolytic drug used to control bleeding by inhibiting plasminogen activation. researchgate.netmdpi.com This raises the possibility that this compound or its derivatives could be investigated for similar or modulated effects on the fibrinolytic system.

Furthermore, the discovery that 6-hydroxyhexanoic acid can ameliorate obesity and insulin resistance opens a new therapeutic avenue for investigation. nih.gov Future studies could explore whether this compound shares these metabolic effects and elucidate the underlying mechanisms of action. Non-proteinogenic amino acids can also act as toxic analogues of their proteinogenic counterparts, a property that can be harnessed for developing agents like antibiotics or other targeted therapies. nih.govwikipedia.org

Integration of Omics Technologies for Comprehensive Understanding of this compound Metabolism and Function

Omics technologies, including proteomics, metabolomics, and genomics, offer powerful tools for obtaining a system-level understanding of the biological roles of molecules. The application of these technologies to this compound is an emerging frontier that promises to comprehensively map its metabolism and function.

Proteomics: Methods are being developed for the proteomic profiling of non-natural amino acids, which can be used to study their impact on protein expression and function in a cell. google.com The incorporation of NPAAs with specific reactive groups allows for the enrichment and identification of newly synthesized proteins. google.com Furthermore, libraries of NPAAs are being used to profile the substrate specificity of enzymes like proteases, which could help identify new biological targets for this compound or its derivatives. researchgate.net

Metabolomics: This approach can identify and quantify the metabolic products of this compound within a biological system. For example, studies on the related compound 6-hydroxyhexanoate (B1236181) have shown that it is metabolized into adipic acid. hmdb.ca Applying similar metabolomic analyses to this compound would illuminate its metabolic fate and its interactions with endogenous biochemical pathways.

The integration of these omics approaches will be crucial for building a complete picture of how this non-proteinogenic amino acid functions, from its molecular interactions to its systemic effects. This comprehensive understanding is essential for validating new therapeutic targets and for discovering novel biological functions.

Q & A

Q. Q1. What are the established synthetic routes for (S)-2-Amino-6-hydroxyhexanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves starting with this compound (I) and reacting it with N-(ethoxycarbonyl)phthalimide (II) in the presence of Na₂CO₃ in aqueous media to form 6-hydroxy-2(S)-(phthalimido)hexanoic acid (III). Subsequent esterification with benzyl bromide and Cs₂CO₃ in DMF yields the benzyl ester (IV), which is N-formylated using formic acid/acetic anhydride to produce the final intermediate (IX) . Optimization may include adjusting stoichiometry, temperature (e.g., room temperature for stability), and solvent polarity to minimize side reactions like racemization.

Q. Q2. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- Chiral HPLC with a polar organic phase column to confirm enantiomeric purity.

- NMR spectroscopy (¹H and ¹³C) to verify the hydroxyl and amino group positions. For example, the hydroxyl proton at C6 appears as a broad singlet (~δ 4.5–5.5 ppm) in D₂O.

- Mass spectrometry (MS) to confirm molecular weight (147.17 g/mol) and fragmentation patterns .

- Elemental analysis to ensure stoichiometric consistency (C₆H₁₃NO₃).

Q. Q3. What are the key stability considerations for storing this compound?

Methodological Answer: The compound should be stored in a dark, inert atmosphere (e.g., argon) at room temperature to prevent oxidation of the hydroxyl and amine groups. Avoid exposure to moisture, as hygroscopicity may lead to decomposition. Use amber glass vials with PTFE-lined caps to minimize light and air ingress. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. Q4. How can stereochemical purity be ensured during the synthesis of this compound derivatives?

Methodological Answer: Employ asymmetric synthesis techniques or chiral auxiliaries to retain configuration. For example, use enantiomerically pure starting materials like (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to control stereochemistry . Monitor optical rotation ([α]ᴅ) and compare to literature values. Advanced methods like X-ray crystallography or circular dichroism (CD) spectroscopy can resolve ambiguities in chiral centers .

Q. Q5. How should researchers address contradictory data in studies involving this compound’s reactivity?

Methodological Answer: Contradictions often arise from divergent reaction conditions or impurities. For example, discrepancies in esterification yields may stem from residual water in DMF or variable Cs₂CO₃ activity. To resolve this:

- Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species.

- Cross-validate results with alternative methods, such as replacing benzyl bromide with p-nitrobenzyl bromide to test leaving group effects .

Q. Q6. What advanced analytical strategies are suitable for studying the compound’s interactions with biomolecules?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics with enzymes or receptors.

- Surface Plasmon Resonance (SPR) for real-time monitoring of interaction kinetics.

- Molecular Dynamics Simulations to predict binding modes, leveraging the hydroxyl group’s hydrogen-bonding capability.

- Solid-State NMR for structural insights in crystalline or membrane-bound states .

Experimental Design & Validation

Q. Q7. How to design experiments to assess the compound’s role in peptide synthesis or modification?

Methodological Answer:

- Peptide Coupling: Use this compound as a building block in SPPS (Solid-Phase Peptide Synthesis). Activate the carboxyl group with HBTU/DIPEA and monitor coupling efficiency via Kaiser test or MALDI-TOF MS.

- Post-Translational Modifications: Investigate hydroxyl group phosphorylation using kinase assays, followed by LC-MS to detect mass shifts (+80 Da for phosphate) .

Q. Q8. How can researchers validate the compound’s metabolic stability in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes or S9 fractions, analyzing degradation via LC-MS/MS. Compare half-life (t₁/₂) to controls.

- Stable Isotope Labeling: Synthesize a ¹³C-labeled analog to track metabolic pathways in cell cultures.

- Enzymatic Profiling: Test susceptibility to proteases (e.g., trypsin) or oxidases using fluorescence-based activity assays .

Data Interpretation & Reporting

Q. Q9. How should conflicting spectral data (e.g., NMR shifts) be interpreted and reported?

Methodological Answer:

- Solvent Effects: Note that DMSO-d₆ may cause hydroxyl proton shifts compared to D₂O.

- Dynamic Exchange: Broad peaks in ¹H NMR may indicate proton exchange; use variable-temperature NMR to clarify.

- Reference Standards: Compare data to databases like NIST Chemistry WebBook or PubChem entries for consistency .

Q. Q10. What are the best practices for reporting synthetic yields and reproducibility?

Methodological Answer:

- Detailed Protocols: Specify exact reagent grades (e.g., Cs₂CO₃, 99.9% purity), solvent drying methods, and reaction times.

- Yield Calculation: Report isolated yields after purification (e.g., column chromatography with Rf values).

- Reproducibility Metrics: Include triplicate experiments with standard deviations and raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.